2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further linked to a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, which are critical for bioavailability and receptor interaction .
Properties
IUPAC Name |
2-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5/c1-10-2-3-20-14(22-10)24-6-4-23(5-7-24)13-12(16)8-11(9-21-13)15(17,18)19/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESLDDRORLJVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15F4N5
- Molecular Weight : 315.30 g/mol
- CAS Number : 1181761-91-0
Structural Characteristics
The compound features:
- A piperazine moiety, which is known for enhancing solubility and biological activity.
- A trifluoromethyl group , which often increases lipophilicity and metabolic stability.
- A fluorinated pyridine , contributing to its unique pharmacological profile.
Antitumor Activity
Research has indicated that compounds containing pyrimidine and trifluoromethyl groups exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL60 (human promyelotic leukemia) | 16.4 ± 1.8 |
| Related Pyrimidine | EL4 (mouse T lymphocytic leukemia) | 25.3 ± 0.9 |
These findings suggest that the compound may possess selective cytotoxicity against certain cancer types, making it a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds with similar structures have been shown to interact with kinases and other targets involved in cell signaling pathways that regulate proliferation and survival .
Study on Anticancer Activity
A study conducted on derivatives of trifluoromethyl pyrimidines demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The specific derivative containing the piperazine ring showed enhanced activity compared to non-fluorinated analogs. The study highlighted the importance of the trifluoromethyl group in increasing potency .
In Vivo Studies
In vivo studies using animal models have also indicated promising results regarding the safety and efficacy of this compound. For example, a recent experiment showed that administration of similar pyrimidine derivatives led to significant tumor regression without notable toxicity in healthy tissues .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Activities
Research indicates that compounds similar to 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine exhibit potential antidepressant and antipsychotic effects. The structural motif involving piperazine and pyrimidine rings has been widely studied for their ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications to the fluorinated pyridine moiety can enhance the binding affinity and selectivity towards specific receptor subtypes, thereby improving therapeutic outcomes in mood disorders .
Case Study: Synthesis and Pharmacological Evaluation
In a recent study, a series of related compounds were synthesized, leading to the identification of several candidates with improved pharmacological profiles. The piperazine derivative was evaluated for its efficacy in rodent models of depression, demonstrating significant reductions in behavioral despair compared to control groups .
Agrochemicals
Herbicidal Properties
The compound's structural characteristics also lend themselves to applications in agrochemicals, particularly as herbicides. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability. Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, making them effective as herbicides against various weed species .
Data Table: Herbicidal Efficacy
| Compound Name | Activity Level | Target Species |
|---|---|---|
| This compound | High | Broadleaf Weeds |
| Related Compound A | Moderate | Grasses |
| Related Compound B | Low | Perennial Weeds |
Materials Science
Polymerization Initiators
The compound has been investigated as a potential initiator for polymerization reactions due to its unique electronic properties imparted by the trifluoromethyl group. This application is particularly relevant in the development of high-performance polymers with enhanced thermal and chemical resistance .
Case Study: Polymer Synthesis
In experimental setups, this compound was used as an initiator for the polymerization of acrylates, resulting in polymers with tailored properties suitable for coatings and adhesives. The resulting materials exhibited superior mechanical strength and thermal stability compared to conventional polymers .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Chloro vs. Compound ([4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol): Chlorine substitution may enhance stability but reduce blood-brain barrier penetration due to higher molecular weight .
Piperazine Linkage Modifications
- Bitopertin ([4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl][5-(methylsulfonyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone): Replaces the pyrimidine core with a methanone group linked to a sulfonylphenyl moiety. This modification enhances glycine reuptake inhibition (GRI) activity, highlighting the importance of the terminal group in target specificity .
Pyrimidine Core Derivatives
- Herbicidal Ureidopyrimidines (e.g., methyl 2-((4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazin-1-yl)piperidin-1-yl)acetic acid): The ureido group and sulfonylpiperazine chain confer herbicidal activity, diverging from the CNS focus of the target compound .
Data Table: Key Structural and Functional Comparisons
Key Findings and Implications
- Fluorine vs. Chlorine: Fluorine’s smaller size and electronegativity optimize receptor binding in neuroactive compounds, whereas chlorine may improve stability in non-CNS applications .
- Core Flexibility: Pyrimidine cores balance rigidity and metabolic stability, whereas methanone or urea groups introduce functional versatility at the cost of increased molecular weight .
- Target Specificity : Subtle changes in piperazine-linked substituents dramatically alter biological activity, underscoring the need for precision in drug design .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Piperazine derivatives (e.g., 3-fluoro-5-(trifluoromethyl)pyridin-2-yl piperazine) can be coupled with 4-methylpyrimidine precursors via nucleophilic substitution. Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to deprotonate reactive sites .
- Catalytic Optimization : Acid catalysts like p-toluenesulfonic acid (p-TSA) improve cyclization and condensation efficiency, as demonstrated in analogous pyrimidine syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Purity ≥95% is achievable with optimized solvent ratios .
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | Dichloromethane (low) vs. DMF (high) | Higher polarity increases reactivity but may reduce selectivity. |
| Temperature | 80–100°C for condensation steps | Elevated temps improve kinetics but risk decomposition. |
| Catalyst Loading | 5–10 mol% p-TSA | Excess catalyst complicates purification. |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) :
- Molecular ion [M+H]⁺ should match calculated m/z (e.g., ~388.12 for C₁₅H₁₄F₄N₅). Isotopic patterns confirm Cl/F substituents .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C=N (1600–1680 cm⁻¹) .
Q. What safety precautions are critical when handling this compound, considering its fluoro and trifluoromethyl substituents?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated waste (e.g., CF₃-containing byproducts) for incineration by licensed facilities .
- Toxicity Mitigation :
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- Software Tools : Use Schrödinger’s QikProp or SwissADME to calculate:
- Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors/acceptors ≤10 .
- Bioavailability : Predicted oral absorption >30% if polar surface area <140 Ų .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to assess metabolic stability. Trifluoromethyl groups may reduce oxidative metabolism .
| Property | Predicted Value | Implications |
|---|---|---|
| LogP (octanol/water) | ~3.2 | Moderate lipophilicity for BBB penetration. |
| Topological Polar Surface Area | 75–85 Ų | Favorable for intestinal absorption. |
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Methodological Answer:
- Experimental Replication :
- Data Normalization :
- Structural Confounders :
- Check for residual solvents (e.g., DMSO) via GC-MS, which may artifactually modulate activity .
Q. How can derivatives be designed to optimize binding affinity for target receptors (e.g., kinase inhibitors)?
Methodological Answer:
- Scaffold Modifications :
- Piperazine Ring : Introduce electron-withdrawing groups (e.g., -F) to enhance hydrogen bonding with ATP-binding pockets .
- Pyrimidine Substituents : Replace 4-methyl with bulkier groups (e.g., -CF₃) to exploit hydrophobic pockets .
- Structure-Activity Relationship (SAR) :
- In Silico Docking : Use AutoDock Vina to screen derivatives against crystallized kinase targets (e.g., EGFR).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes to prioritize synthesis .
| Derivative | Modification | Predicted ΔΔG (kcal/mol) |
|---|---|---|
| 4-Trifluoromethyl | Increased hydrophobicity | -2.1 |
| 3-Fluoro → 3-Chloro | Enhanced halogen bonding | -1.5 |
Q. What analytical methods validate batch-to-batch consistency in synthesized compounds?
Methodological Answer:
- HPLC-PDA : Use C18 columns (4.6 × 250 mm) with acetonitrile/water gradients. Retention time ±0.1 min and peak area RSD <2% indicate consistency .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/F percentages. Deviations >0.4% suggest impurities .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and polymorphic forms (e.g., Form I vs. Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
